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molecular formula C5H4BrIN2O B8814640 5-Bromo-2-iodo-4-methoxypyrimidine

5-Bromo-2-iodo-4-methoxypyrimidine

Cat. No. B8814640
M. Wt: 314.91 g/mol
InChI Key: LXVYSZJDZSIXTM-UHFFFAOYSA-N
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Patent
US09187522B2

Procedure details

Prepared using General Procedure 16: To a stirred solution of 5-bromo-2-chloro-4-methoxypyrimidine (100 mg, 0.447 mmol) in 57% aq. HI (1.0 mL) was added sodium iodide (125 mg, 0.838 mmol). The reaction mixture was stirred at 40° C. for 16 h, cooled, then quenched with NaHCO3 (5 mL) and extracted with EA (3×5 mL). The combined organics were washed with brine, dried over MgSO4 and concentrated to afford 22.0 mg (16%) of 5-bromo-2-iodo-4-methoxypyrimidine as an off-white solid. LCMS-ESI (m/z) calculated for C5H4BrIN2O: 314.9. found 315.9 [M+H]+, tR=8.22 min. (Method 2). 1H NMR (400 MHz, DMSO) δ 8.25 (s, 1H), 4.07 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5](Cl)=[N:6][CH:7]=1.[I-:11].[Na+]>I>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[N:4][C:5]([I:11])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)OC
Name
Quantity
125 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3 (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×5 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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